
(E)-4-(3-Methylphenyl)-but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-Methylphenyl)-but-3-en-2-one, also known as 3-methyl-4-(3-methylphenyl)but-3-en-2-one or p-methoxybenzalacetone, is an organic compound with a molecular formula of C12H14O. It is a yellowish crystalline solid with a sweet, floral odor. This compound has been the subject of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (E)-4-(3-Methylphenyl)-but-3-en-2-one is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent adducts, which can modify the biological activity of proteins and enzymes.
Biochemical And Physiological Effects
(E)-4-(3-Methylphenyl)-but-3-en-2-one has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages And Limitations For Lab Experiments
The advantages of using (E)-4-(3-Methylphenyl)-but-3-en-2-one in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on (E)-4-(3-Methylphenyl)-but-3-en-2-one. These include the development of new synthetic routes to improve yield and purity, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with proteins and enzymes. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
(E)-4-(3-Methylphenyl)-but-3-en-2-one can be synthesized through the condensation reaction of p-methoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction yields p-methoxybenzalacetone, which can be purified through recrystallization.
Scientific Research Applications
(E)-4-(3-Methylphenyl)-but-3-en-2-one has been extensively researched for its potential applications in the field of organic chemistry. It has been used as a starting material for the synthesis of various organic compounds, including chiral auxiliaries, heterocyclic compounds, and natural products.
properties
CAS RN |
15753-84-1 |
|---|---|
Product Name |
(E)-4-(3-Methylphenyl)-but-3-en-2-one |
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-4-(3-methylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C11H12O/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-8H,1-2H3/b7-6+ |
InChI Key |
MMKNUEPXVVBSGX-VOTSOKGWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C |
SMILES |
CC1=CC(=CC=C1)C=CC(=O)C |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C |
Other CAS RN |
95416-57-2 |
synonyms |
(E)-4-(3-methylphenyl)but-3-en-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



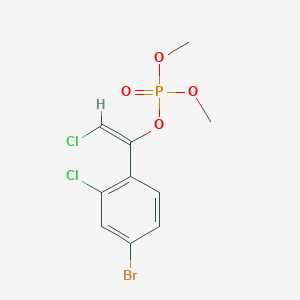
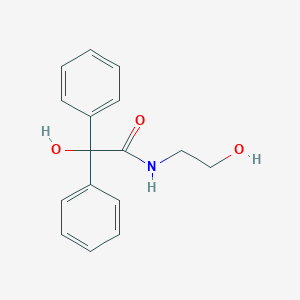
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)
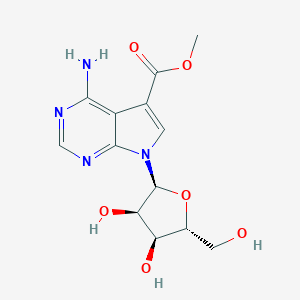
![5-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)oxy]-5H-dibenzo[a,d]cycloheptene-10-carbonitrile](/img/structure/B231365.png)
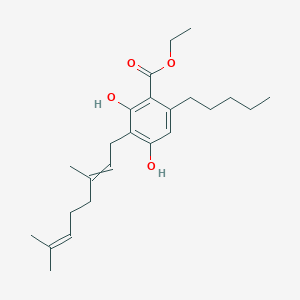
![[3.2.1]Propellane](/img/structure/B231374.png)
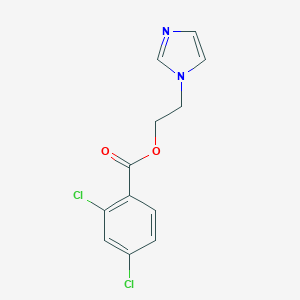
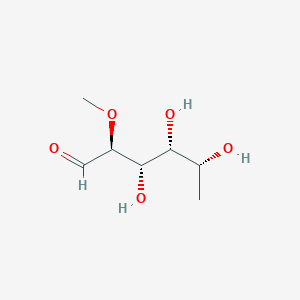
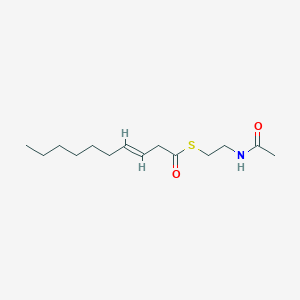
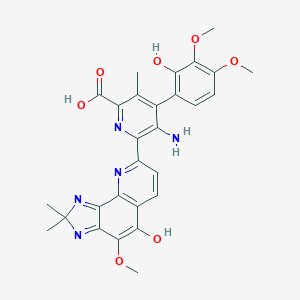


![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)